2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-14(18-19)20-8-11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODCEFOLIKJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach to synthesizing this compound . The reaction conditions involve the use of microwave irradiation, which significantly reduces the reaction time and increases the yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-assisted synthesis. This would require specialized equipment to handle large-scale microwave reactions and ensure consistent product quality.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation under controlled conditions. For example:
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Reagents : Iodobenzenediacetate (IBD), hydrogen peroxide (H₂O₂), or meta-chloroperbenzoic acid (mCPBA)
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Products : Sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives
| Conditions | Product | Yield | Source |
|---|---|---|---|
| IBD in CH₂Cl₂, 25°C | Sulfoxide intermediate | 57% | |
| 30% H₂O₂ in acetic acid | Sulfone derivative | 82%* |
*Yield inferred from analogous reactions in.
Nucleophilic Substitution at Chlorobenzyl
The 2-chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) reactions:
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Reagents : Alkoxides, amines, or thiols under basic conditions
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Products : Substituted benzyl derivatives
| Substrate | Conditions | Product | Notes |
|---|---|---|---|
| KOH/EtOH, reflux | Hydroxybenzyl analog | Retained triazolopyrimidine core | |
| Aniline, DMF, 80°C | 2-(Aminobenzyl)sulfanyl analog | Enhanced solubility |
Dimroth Rearrangement
The triazole ring undergoes Dimroth rearrangement under acidic or oxidative conditions, altering the heterocyclic framework:
Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring undergoes EAS at electron-rich positions (e.g., C-5 or C-7):
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative |
| Bromination | Br₂ in CHCl₃ | 7-Bromo analog |
*Predicted based on reactivity of triazolopyrimidine cores in.
Hydrolysis and Ring Modification
Under strongly acidic or basic conditions, the triazolopyrimidine ring may hydrolyze:
| Conditions | Product | Observations |
|---|---|---|
| 6M HCl, reflux | Pyrimidine-2,4-dione derivative | Degradation of triazole ring |
| NaOH (aq), 100°C | Open-chain thiourea intermediate | Reversible under neutral pH |
Comparative Reactivity Table
A comparison with structurally related compounds highlights reactivity trends:
| Compound | Sulfanyl Oxidation | NAS at Cl | Dimroth Rearrangement |
|---|---|---|---|
| 2-[(2-Cl-Benzyl)sulfanyl]-5,7-dimethyl... | Yes (IBD) | Yes | Yes (HCl/EtOH) |
| Ethyl 2-[(4-Cl-Benzyl)sulfanyl] analog | Yes (H₂O₂) | No* | No |
| 3-[(2-Cl-Benzyl)sulfanyl] isomer | Limited | Yes | No |
*Ethyl ester group sterically hinders NAS in the 4-Cl analog.
Key Research Findings
-
Oxidative Sensitivity : The sulfanyl group is highly reactive, with sulfone formation achieving near-quantitative yields under optimized H₂O₂ conditions.
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Rearrangement Selectivity : Dimroth rearrangement proceeds efficiently only in the presence of electron-withdrawing groups (e.g., Cl) on the benzyl substituent .
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pH-Dependent Hydrolysis : Ring stability decreases sharply below pH 3 or above pH 10, limiting biological applications.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in the development of pharmaceuticals. Its structural characteristics allow it to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo-pyrimidines possess antimicrobial properties. A study indicated that compounds similar to 2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine showed efficacy against a range of bacterial strains. The mechanism is believed to involve the inhibition of bacterial DNA synthesis.
Case Study: Antibacterial Activity
A recent study evaluated the antibacterial effects of synthesized triazolo-pyrimidine derivatives. The results indicated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 64 | E. coli |
| Similar Derivative | 32 | S. aureus |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. Studies have shown that triazolo-pyrimidines can inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Agricultural Applications
The compound's unique properties also extend to agricultural science, particularly in developing agrochemicals.
Pesticidal Activity
Research indicates that triazolo-pyrimidine derivatives can act as effective pesticides. Their ability to disrupt pest metabolic processes makes them suitable candidates for further development in crop protection.
Case Study: Insecticidal Efficacy
Field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to controls.
| Treatment | Pest Population Reduction (%) |
|---|---|
| Control | 0 |
| Compound A (10% solution) | 75 |
| Compound B (20% solution) | 85 |
Material Science Applications
The compound's chemical stability and reactivity make it a candidate for use in material science.
Polymerization Processes
Triazolo-pyrimidines can serve as monomers or additives in polymer synthesis. Their incorporation can enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Blends
In experiments blending polymers with triazolo-pyrimidine derivatives, researchers observed improved tensile strength and thermal resistance compared to standard polymer formulations.
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 30 | 200 |
| Polymer with Compound | 45 | 250 |
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Sulfanyl Modifications
Triazolopyrimidine derivatives with sulfonamide or sulfanyl substituents exhibit diverse bioactivities depending on substitution patterns.
Key Observations :
- Bioactivity : Sulfonamide derivatives (e.g., 8b ) exhibit superior herbicidal activity compared to sulfanyl analogues, likely due to enhanced electron-withdrawing effects from the trifluoromethyl group .
- Fungicidal Activity : Acetohydrazone derivatives (e.g., 2-17 ) outperform commercial fungicides like carbendazim, highlighting the importance of hydrogen-bonding motifs .
Metal Complexes and Coordination Chemistry
Triazolopyrimidines often act as ligands for metal ions, enhancing their pharmacological or catalytic properties.
Key Observations :
- Antiparasitic Activity: Silver complexes (e.g., [Ag₂(dmtp)₃]²⁺) show nanomolar efficacy against Leishmania, attributed to the synergistic effects of Ag⁺ and the triazolopyrimidine ligand .
- Anticancer Activity : Platinum(II) complexes (e.g., [Pt(dmtp)(dmso)] ) exhibit cytotoxicity comparable to cisplatin, with the triazolopyrimidine ligand stabilizing the metal center .
Herbicidal and Fungicidal Activity
- Mechanism: Triazolopyrimidines inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
- SAR: Introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂) at the benzene ring enhances herbicidal potency by 3–5-fold .
Biological Activity
The compound 2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the triazole-pyrimidine class known for its diverse biological activities. This article reviews its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃ClN₂S
- Molecular Weight : 306.77 g/mol
The synthesis typically involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with 2-chlorobenzyl chloride in the presence of a suitable base to facilitate the sulfanyl substitution .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. Specifically, compounds in this class have demonstrated significant activity against various bacterial strains. For instance:
- Antibacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 2.0 μg/mL for several derivatives .
- Mechanism of Action : The primary mechanism involves inhibition of cell wall biosynthesis and interference with DNA gyrase activity .
Antifungal Activity
The compound also exhibits antifungal properties. Preliminary bioassays indicated that it possesses excellent fungicidal activity against Rhizoctonia solani, a pathogen responsible for various plant diseases .
Case Study 1: Antimicrobial Screening
A series of derivatives were synthesized and screened for their antimicrobial properties. The study reported that several compounds exhibited narrow-spectrum antibacterial activity with low toxicity profiles against human kidney cells and red blood cells .
| Compound | Target Organism | MIC (μg/mL) | Toxicity Profile |
|---|---|---|---|
| A | E. faecium | 0.5 | Low |
| B | S. aureus | 1.0 | Moderate |
| C | Pseudomonas aeruginosa | 2.0 | Low |
Case Study 2: Herbicidal Activity
Another study focused on the herbicidal effects of synthesized derivatives of triazolo-pyrimidines. All tested compounds displayed varying degrees of herbicidal activity, indicating their potential as agricultural agents .
Q & A
Q. What are the common synthetic routes for preparing 2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?
The compound is typically synthesized via condensation reactions involving triazole precursors and sulfur-containing substituents. A microwave-assisted three-component reaction of acetylacetic ester, 2-chlorobenzaldehyde, and 3-amino-5-benzylthio-1,2,4-triazole in ethanol yields the target molecule efficiently (30-minute reaction at 323 K) . Alternative routes include nucleophilic substitution of 2-mercapto-5,7-dimethyltriazolopyrimidine with 2-chlorobenzyl halides under basic conditions .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
Structural validation employs:
- NMR/IR/MS : Confirmation of functional groups (e.g., sulfanyl, chlorobenzyl) via characteristic peaks (e.g., δ 2.59 ppm for methyl groups in NMR) .
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL2014) to determine bond lengths, angles, and intermolecular interactions (e.g., π-π stacking with centroid distances of 3.63–3.88 Å) . Distorted tetrahedral geometries are observed in metal complexes .
Q. What are the key structural features influencing coordination chemistry with transition metals?
The triazolopyrimidine core acts as a bidentate ligand via N1 and N3 atoms, forming stable complexes with Zn, Cd, Hg, Rh, and Pt. Substituents like methyl groups at C5/C7 enhance steric stability, while the sulfanyl group modulates electron density for metal-ligand bonding . Crystal structures of [Zn(dmtp)Br] and [Hg(dmtp)Cl] confirm distorted tetrahedral geometries .
Advanced Research Questions
Q. How to design experiments to optimize biological activity in triazolopyrimidine derivatives?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., sulfanyl, chlorobenzyl) and evaluate fungicidal/herbicidal potency. For example, replacing methyl with isobutyl at C7 increases steric bulk, improving activity against Rhizoctonia solani (EC = 5.34 µg/mL vs. 7.62 µg/mL for carbendazim) .
- In vitro assays : Use standardized protocols (e.g., mycelial growth inhibition for fungi, root elongation assays for weeds) with controls for solvent effects .
Q. How to resolve contradictions in crystallographic data analysis?
- Validation tools : Cross-check SHELX-refined structures with PLATON (e.g., ADDSYM) to detect missed symmetry or disorder .
- Data quality : Ensure high-resolution (< 0.8 Å) datasets and refine H-atom positions using isotropic/anisotropic models. For example, NH groups in triazolopyrimidines are refined with .
Q. What computational approaches are suitable for modeling triazolopyrimidine derivatives?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For nitro-substituted derivatives, reduced band gaps correlate with explosive sensitivity .
- Molecular docking : Simulate interactions with biological targets (e.g., CB2 cannabinoid receptors) using AutoDock Vina, focusing on hydrogen bonding with sulfonamide groups .
Q. How to address discrepancies in biological activity across similar derivatives?
- Bioassay standardization : Control variables like solvent polarity (e.g., DMSO vs. ethanol) and incubation time .
- Metallocomplexation screening : Test metal ions (e.g., Cu, Pt) to enhance antiproliferative effects, as seen in platinum(II)-malonato complexes .
Q. What methodological considerations are critical for developing triazolopyrimidine-based agrochemicals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
